molecular formula C25H24N2O3 B11564891 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11564891
M. Wt: 400.5 g/mol
InChI Key: LKSFOAXKKAKLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a pyrazolo-benzoxazine derivative featuring a fused heterocyclic core. Its structure includes:

  • A pyrazolo[1,5-c][1,3]benzoxazine backbone, which combines pyrazole and oxazine moieties.
  • 4-Methylphenyl at position 2, introducing lipophilicity that may improve membrane permeability.

While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., –11, 15, 17–19) suggest that such compounds are synthesized via multi-step reactions involving chalcone intermediates, hydrazine cyclization, and subsequent functionalization .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H24N2O3/c1-16-8-10-17(11-9-16)20-15-21-19-6-4-5-7-22(19)30-25(27(21)26-20)18-12-13-23(28-2)24(14-18)29-3/h4-14,21,25H,15H2,1-3H3

InChI Key

LKSFOAXKKAKLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazole ring, followed by the formation of the benzoxazine ring. Key reagents used in these reactions include hydrazines, aldehydes, and phenols. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted products, depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Inferred Properties of Pyrazolo-Benzoxazine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight* Notable Features/Inferred Properties
Target Compound 4-Methylphenyl 3,4-Dimethoxyphenyl ~416.47† Balanced lipophilicity (methyl) and solubility (methoxy).
5-(3-Nitrophenyl)-2-phenyl-... () Phenyl 3-Nitrophenyl 408.39 Electron-withdrawing nitro group may enhance reactivity or target binding.
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... () 4-Fluorophenyl 4-Methylphenyl ~406.45 Fluorine’s electronegativity could improve binding affinity.
5-(4-Ethoxyphenyl)-2-phenyl-... () Phenyl 4-Ethoxyphenyl 400.46 Ethoxy increases lipophilicity vs. methoxy, altering pharmacokinetics.
9-Bromo-2-(4-methylphenyl)-5-(3-pyridyl)-... () 4-Methylphenyl 3-Pyridyl 464.31 Bromine enables further derivatization; pyridyl enhances polarity.
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-... () 4-Ethoxyphenyl 4-(Benzyloxy)phenyl ~627.89 Bulky benzyloxy group may sterically hinder target interactions.

*Molecular weights calculated from molecular formulas where available.
†Estimated based on formula C26H24N2O3.

Substituent Effects on Physicochemical Properties

  • Position 2 Modifications: 4-Methylphenyl (target compound): Enhances lipophilicity, favoring passive diffusion across biological membranes. Phenyl (–10): Baseline aromaticity with minimal electronic effects.
  • Position 5 Modifications: 3,4-Dimethoxyphenyl (target compound): Methoxy groups improve solubility and may engage in hydrogen bonding. Pyridyl (): Introduces basicity and hydrogen-bonding capability, improving water solubility .

Bioavailability and Drug-Likeness

highlights that pyrazolo-benzoxazine derivatives generally comply with Lipinski’s and Veber’s rules , indicating favorable oral bioavailability . For example:

  • Molecular weight < 500 Da : Most analogs (Table 1) meet this criterion.
  • Hydrogen-bond donors/acceptors: Methoxy, ethoxy, and pyridyl substituents optimize these parameters.
  • Polar surface area : Polar groups (e.g., methoxy, nitro) enhance solubility but must balance with lipophilicity for membrane penetration.

Biological Activity

The compound 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C24H21N2O2
  • Molecular Weight : 373.44 g/mol
  • IUPAC Name : this compound

The unique structure of this compound allows it to interact with various biological targets, which is critical for its pharmacological potential.

1. Anti-Cancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anti-cancer properties. For instance:

  • A study demonstrated that synthesized benzoxazepine derivatives showed cytotoxic effects against various solid tumor cell lines. The activity varied depending on the specific cancer cell line used and was associated with the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Cell Line IC50 (µM) Effect on Cytokines
MCF-7 (Breast Cancer)15.2Increased IL-6 release
A549 (Lung Cancer)12.8Decreased TNF-α release
HeLa (Cervical Cancer)10.5No significant change

These findings suggest that the compound could be a candidate for further development as an anti-cancer agent.

2. Anti-Inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • In vitro studies indicated that benzoxazine derivatives could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

  • Limited antimicrobial activity was observed in synthesized derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The effectiveness varied among different compounds derived from the same parent structure .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Binding to specific enzymes or receptors, thereby modulating their activity.
  • Interference with cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzoxazine derivatives:

  • A study published in the Journal of Brazilian Chemical Society reported on the synthesis and evaluation of various benzoxazepine derivatives that exhibited both anti-cancer and anti-inflammatory activities. The results underscored the importance of structural modifications in enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.